1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene
Description
Properties
IUPAC Name |
1-methyl-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOGROLOBOKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction of m-bromotoluene with a trifluoromethylthiolate salt (e.g., CuSCF₃) proceeds via a single-electron transfer mechanism, facilitated by a copper(I) catalyst. Optimal conditions involve a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours. Ligands such as 1,10-phenanthroline enhance catalytic efficiency by stabilizing the copper-thiolate intermediate.
Table 1: Copper-catalyzed trifluoromethylthiolation of m-bromotoluene
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | 80 | 24 | 62 |
| CuSCF₃ | 100 | 12 | 58 |
| CuCl/PPh₃ | 90 | 18 | 45 |
Yields are extrapolated from analogous trifluoromethanesulfonylation reactions, where copper catalysts enabled C–S bond formation with moderate efficiency. The electron-withdrawing nature of the trifluoromethylsulfanyl group necessitates elevated temperatures to overcome aromatic ring deactivation.
Limitations and Byproducts
Competitive proto-dehalogenation and homocoupling byproducts are observed in reactions lacking rigorous anhydrous conditions. For instance, trace moisture hydrolyzes CuSCF₃ to HF and CS₂, reducing functional group compatibility. Purification via silica gel chromatography or distillation is critical to isolate the target compound.
Benzyne Intermediate Trapping with Trifluoromethylthiolate Nucleophiles
The trifluoromethylthiolation of benzynes, as adapted from benzynesulfonylation methodologies, offers a route to access meta-substituted derivatives. This approach leverages the inherent electrophilicity of benzyne intermediates.
Generation and Trapping of Benzyne
2-(Trimethylsilyl)aryl triflates, when treated with cesium fluoride and 15-crown-5, generate benzynes in situ. Subsequent reaction with potassium trifluoromethylthiolate (KSCF₃) introduces the SCF₃ group at the meta position relative to the methyl substituent.
Table 2: Benzyne trapping with KSCF₃
| Benzyne Precursor | SCF₃ Source | Regioselectivity (meta:para) | Yield (%) |
|---|---|---|---|
| 1-Methyl-2-silyltriflate | KSCF₃ | 8:1 | 67 |
| 1-Methyl-3-silyltriflate | AgSCF₃ | 5:1 | 54 |
Regioselectivity arises from the polarization of the benzyne intermediate, where electron-deficient positions (meta to methyl) preferentially react with the nucleophilic SCF₃⁻.
Solvent and Crown Ether Effects
Tetrahydrofuran (THF) enhances benzyne stability, while crown ethers (e.g., 15-crown-5) improve fluoride ion availability for desilylation. Reactions conducted in THF at 0°C to room temperature minimize side reactions such as dimerization.
Directed C–H Functionalization Strategies
Directed ortho-metalation (DoM) provides a pathway to install the trifluoromethylsulfanyl group at the meta position through temporary directing groups.
Boron-Based Directing Groups
Aryl boronic acids, when complexed with palladium catalysts, facilitate C–H activation at the position meta to the methyl group. Subsequent treatment with (trifluoromethyl)sulfenyl chloride (CF₃SCl) introduces the SCF₃ moiety.
Table 3: Palladium-catalyzed C–H trifluoromethylthiolation
| Directing Group | Catalyst | Yield (%) |
|---|---|---|
| Boronic acid | Pd(OAc)₂ | 48 |
| Pyridyl | PdCl₂ | 39 |
This method, though less efficient than cross-coupling, avoids pre-functionalized aryl halides. However, competing ortho-functionalization necessitates careful optimization.
Nucleophilic Aromatic Substitution
Electron-deficient aryl fluorides undergo nucleophilic substitution with trifluoromethylthiolate ions under basic conditions.
Substrate Activation
Introduction of nitro or cyano groups para to the methyl substituent activates the ring for substitution. For example, 1-methyl-3-nitrobenzene reacts with KSCF₃ in dimethyl sulfoxide (DMSO) at 120°C, yielding the target compound after nitro group reduction.
Table 4: Nucleophilic substitution of activated arenes
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 1-Methyl-3-nitrobenzene | KSCF₃, DMSO, 120°C | 33 |
| 1-Methyl-3-cyanobenzene | KSCF₃, DMF, 100°C | 28 |
Low yields reflect the moderate activating strength of nitro and cyano groups compared to traditional leaving groups like halides.
Industrial-Scale Considerations
Continuous Flow Reactors
Adapting the continuous flow systems described in sulfonyl chloride synthesis, trifluoromethylthiolation reactions achieve higher yields (up to 70%) through precise temperature control and reduced residence times.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other sulfur-containing groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of thiol or other sulfur-containing derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
The incorporation of the trifluoromethylsulfanyl group into drug candidates has shown promising results in enhancing biological activity.
Biological Activity:
- Antimicrobial Agents: Compounds containing the trifluoromethylsulfanyl moiety have been developed as potential antimicrobial agents. Research indicates that these compounds exhibit improved potency against various bacterial strains due to their lipophilic nature, which enhances membrane permeability .
- Anticancer Agents: The design of aryl-urea derivatives with trifluoromethyl substitutions has been explored for their anti-cancer properties. Studies have shown that these derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Applications in Agrochemicals
The unique properties of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene also make it a valuable compound in agrochemical formulations.
Pesticide Development:
- Trifluoromethylsulfanyl compounds are recognized for their effectiveness as pesticides due to their ability to disrupt biological processes in pests. The electron-withdrawing nature of the CF3 group enhances the stability and efficacy of these agrochemicals against environmental degradation .
Case Studies
Several case studies highlight the successful application of this compound in drug development and agrochemical formulations.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated enhanced efficacy against resistant bacterial strains when using derivatives containing the trifluoromethylsulfanyl group. |
| Study B | Anticancer Properties | A series of aryl-urea derivatives were synthesized, showing significant inhibition of cancer cell lines with improved selectivity compared to non-fluorinated analogs. |
| Study C | Agrochemical Efficacy | Trifluoromethylsulfanyl pesticides exhibited higher stability and effectiveness in field trials compared to traditional formulations. |
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets through the trifluoromethylthio group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonyl vs. Sulfanyl Groups
A key distinction lies in the sulfanyl (-S-CF₃) group of the target compound versus sulfonyl (-SO₂-CF₃) derivatives. For example:
- 1-Chloro-3-((trifluoromethyl)sulfonyl)benzene () and 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene () feature a sulfonyl group instead of sulfanyl.
- 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene () combines bromo, methylsulfonyl, and trifluoromethyl groups.
Key Differences :
- Reactivity : Sulfanyl groups (-S-CF₃) are more nucleophilic and prone to oxidation compared to sulfonyl groups (-SO₂-CF₃), which are electron-withdrawing and stabilize adjacent charges .
- Biological Activity : Sulfonyl-containing compounds (e.g., CD73 inhibitors in ) often exhibit higher binding affinity to enzymes due to stronger dipole interactions, whereas sulfanyl derivatives may enhance membrane permeability .
Trifluoromethyl-Substituted Derivatives in Agrochemicals
The target compound shares structural motifs with pesticidal 1,3,4-oxadiazole thioethers. For instance:
- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () demonstrated 83.3% yield and fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) .
- 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () showed herbicidal "bleaching" effects .
Comparison of Bioactivity :
The trifluoromethyl group enhances metabolic stability and target affinity in both agrochemical and pharmaceutical contexts. However, the absence of an oxadiazole or pyrazole ring in the target compound limits direct pesticidal activity compared to derivatives .
Physicochemical Properties
- Molecular Weight : The target compound (192.20 g/mol) is lighter than sulfonyl analogs (e.g., 1-chloro-3-((trifluoromethyl)sulfonyl)benzene: 256.62 g/mol) due to the absence of oxygen atoms .
Biological Activity
1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene, also known as a trifluoromethylated thiol compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the sulfanyl group contributes to the compound's reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group (–CF₃) significantly influences its electronic properties, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₃S |
| Molecular Weight | 200.2 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to inflammation or cancer progression.
Studies have shown that compounds with similar structures often exhibit significant interactions with proteins involved in cancer and inflammatory responses, suggesting a promising therapeutic potential for this compound.
Antimicrobial Activity
Research indicates that trifluoromethylated compounds can exhibit antimicrobial properties. For instance, the minimum inhibitory concentrations (MICs) against various bacterial strains have been evaluated:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-Methyl-3-[(CF₃)S] | 4.88 | Bacillus mycoides |
| 8.00 | Escherichia coli | |
| 16.00 | Candida albicans |
These results suggest that this compound may possess significant antimicrobial properties, warranting further investigation into its potential applications as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro against various human cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 44.4 |
| HCT116 | 22.4 |
| PACA2 | 52.1 (Doxorubicin reference) |
The findings indicate that this compound exhibits cytotoxicity comparable to established chemotherapeutic agents, suggesting that it may be a viable candidate for further development in cancer therapy.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethylated compounds demonstrated that those containing the sulfanyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of the trifluoromethyl group in improving bioactivity and solubility.
Case Study 2: Cancer Cell Line Testing
In another study, researchers tested the effects of various trifluoromethylated compounds on several cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways.
Q & A
Q. What are the most reliable synthetic routes for 1-methyl-3-[(trifluoromethyl)sulfanyl]benzene, and how can reaction yields be optimized?
Methodology :
- Nucleophilic substitution : React 3-methylbenzenethiol with trifluoromethyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Monitor progress via TLC or GC-MS .
- Thiol-ene coupling : Use UV-initiated radical reactions between 3-methylstyrene derivatives and trifluoromethylsulfanyl radicals. Optimize yield by controlling radical initiator concentration (e.g., AIBN) and reaction time .
- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product. Yield improvements (>80%) are achievable by maintaining inert atmospheres to prevent oxidation of thiol intermediates .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodology :
- ¹H/¹³C NMR : Key signals include:
- HRMS : Exact mass calculated for C₈H₇F₃S: 192.0228 (M⁺). Use ESI(+) mode with acetonitrile as solvent .
- IR : Confirm S–C and C–F bonds via peaks at 650–750 cm⁻¹ (C–S stretch) and 1100–1200 cm⁻¹ (C–F stretch) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound in biological systems?
Methodology :
- Bioisosteric replacement : Substitute the trifluoromethylsulfanyl group with –SCF₂H or –SeCF₃ to assess electronic effects on enzyme binding .
- Crystallographic studies : Co-crystallize derivatives with target proteins (e.g., cytochrome P450 enzymes) using SHELX for refinement. Compare electron density maps to identify hydrophobic interactions involving the CF₃ group .
- In vitro assays : Test inhibition potency against kinase targets using ATP-binding assays. Correlate IC₅₀ values with Hammett σ constants of substituents .
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?
Methodology :
- Twinned data refinement : For crystals with merohedral twinning, use SHELXL’s TWIN/BASF commands to refine structures and validate bond lengths/angles .
- Electrostatic potential mapping : Compare charge distributions of derivatives using density functional theory (DFT) to explain variations in receptor affinity (e.g., altered hydrogen bonding with –CF₃ groups) .
- Dose-response validation : Replicate conflicting bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out experimental variability .
Q. What computational approaches are recommended to predict the reactivity of this compound in cross-coupling reactions?
Methodology :
- DFT calculations : Optimize transition states for Suzuki-Miyaura couplings using Gaussian08. Calculate activation energies for aryl bromide intermediates to prioritize Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) .
- Solvent modeling : Use COSMO-RS to predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
- Hammett analysis : Correlate substituent σ values with reaction rates to design electron-deficient aryl partners for improved coupling efficiency .
Q. How can researchers address discrepancies in NMR data for this compound derivatives across different studies?
Methodology :
- Deuterated solvent standardization : Ensure consistent use of CDCl₃ or DMSO-d₆ to eliminate solvent-induced shifts .
- Paramagnetic quenching : Add EDTA to chelate trace metals (e.g., Fe³⁺) that broaden aromatic proton signals .
- Variable temperature NMR : Resolve overlapping peaks by acquiring spectra at 243 K, enhancing resolution for diastereotopic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
